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Compound of Interest

Compound Name: ERAP1-IN-2

Cat. No.: B527348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of

inhibitors targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the

antigen presentation pathway and a promising target for therapeutic intervention in

autoimmune diseases and cancer. While the specific inhibitor "ERAP1-IN-2" was not explicitly

identified in available literature, this guide focuses on established methodologies for

characterizing ERAP1 inhibitors, using data from known compounds for comparative purposes.

Introduction to ERAP1
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase located in the

endoplasmic reticulum. It plays a crucial role in the adaptive immune response by trimming the

N-terminus of peptides before they are loaded onto Major Histocompatibility Complex (MHC)

class I molecules.[1][2] This process is essential for the presentation of antigenic peptides to

cytotoxic T lymphocytes. Dysregulation of ERAP1 activity has been linked to various

autoimmune diseases, such as ankylosing spondylitis, and certain cancers, making it an

attractive target for drug development.[3]
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The inhibitory activities of several small molecule inhibitors of ERAP1 have been characterized

using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key

parameter for comparing the potency of these compounds.

Compound
Name/Refer
ence

Assay Type Substrate
ERAP1 IC50
(µM)

Selectivity
over ERAP2

Reference

Compound 1
L-AMC

Hydrolysis

L-Leucine-7-

amido-4-

methylcouma

rin (L-AMC)

9.2 >100-fold [1][3]

Compound 2
L-AMC

Hydrolysis

L-Leucine-7-

amido-4-

methylcouma

rin (L-AMC)

5.7 >100-fold [1][3]

Compound 3

(Allosteric)

Peptide

Hydrolysis

WRCYEKMA

LK (WK10)

Not specified

as direct IC50
Not specified [1]

DG013A Not Specified Not Specified 0.033 ~3-fold [4]

Compound 9 Not Specified Not Specified 2 10-fold [4][5]

Thimerosal Not Specified Not Specified
Submicromol

ar

Selective for

ERAP1
[3]

ERAP1-IN-1

related

compound

Peptide

Hydrolysis

Nonamer

peptide
5.3 >37-fold [6]

Experimental Protocols
Two primary types of in vitro assays are commonly used to determine the inhibitory activity of

compounds against ERAP1: fluorescence-based enzymatic assays and mass spectrometry-

based assays.
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Protocol 1: Fluorescence-Based ERAP1 Enzymatic
Assay
This protocol describes a continuous assay to measure ERAP1 activity through the hydrolysis

of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).[7]

Materials:

Recombinant human ERAP1

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

Test compound (e.g., ERAP1 inhibitor) dissolved in DMSO

384-well black microplates

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

Prepare a stock solution of the test compound in 100% DMSO.

Create a serial dilution of the test compound in Assay Buffer. The final DMSO concentration

in the assay should be kept below 1%.

Add 5 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO) to the

wells of the 384-well plate.

Prepare a solution of recombinant ERAP1 in Assay Buffer. Add 10 µL of the ERAP1 solution

to each well.

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the

enzyme.

Prepare a solution of Leu-AMC in Assay Buffer.
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Initiate the enzymatic reaction by adding 5 µL of the Leu-AMC solution to each well.

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

Monitor the increase in fluorescence intensity at 460 nm (excitation at 380 nm) every minute

for 30-60 minutes.[7]

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time

curve.

Determine the percent inhibition for each concentration of the test compound relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to calculate the IC50 value.
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Protocol 2: Mass Spectrometry-Based ERAP1 Enzymatic
Assay
This protocol outlines a method to measure ERAP1 activity by monitoring the cleavage of a

specific peptide substrate, such as YTAFTIPSI, using mass spectrometry.[8] This label-free

approach is highly specific and can be used with more physiologically relevant substrates.

Materials:

Recombinant human ERAP1

Peptide substrate (e.g., YTAFTIPSI)

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 0.002% Tween 20, pH 7.0

Test compound (e.g., ERAP1 inhibitor) dissolved in DMSO

384-well plates

MALDI-TOF or LC-MS/MS system

Procedure:

Prepare a stock solution and serial dilutions of the test compound in Assay Buffer, ensuring

the final DMSO concentration is low.

Dispense the test compound dilutions or vehicle control into the wells of a 384-well plate.

Prepare a solution of the peptide substrate (e.g., YTAFTIPSI) in Assay Buffer.

Add the peptide substrate solution to each well.

Initiate the reaction by adding a solution of recombinant ERAP1 in Assay Buffer to each well.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
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Prepare the samples for mass spectrometry analysis according to the instrument's

requirements (e.g., spotting on a MALDI plate with matrix or injection into an LC-MS/MS

system).

Acquire mass spectra and quantify the peak areas corresponding to the substrate and the

cleaved product (e.g., TAFTIPSI).

Calculate the extent of substrate conversion for each reaction.

Determine the percent inhibition for each concentration of the test compound relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to determine the IC50 value.
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ERAP1 in the Antigen Presentation Pathway
ERAP1 functions within a multi-step pathway to prepare peptides for presentation by MHC

class I molecules. Understanding this pathway is crucial for interpreting the effects of ERAP1

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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